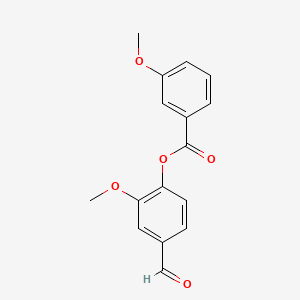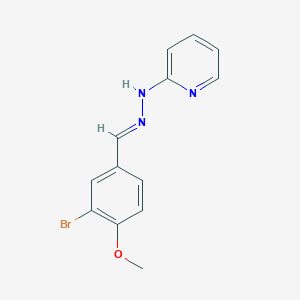![molecular formula C24H22N2O5 B11105018 2-({3-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11105018.png)
2-({3-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid is an organic compound with the molecular formula C24H22N2O5 It is a derivative of benzoic acid, characterized by the presence of propoxybenzoyl and amino groups attached to the benzoyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzoic acid under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-({3-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({3-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({3-[(3-Chlorobenzoyl)amino]benzoyl}amino)benzoic acid
- 2-({3-[(3-Methoxybenzoyl)amino]benzoyl}amino)benzoic acid
- 2-({3-[(3-Fluorobenzoyl)amino]benzoyl}amino)benzoic acid
Uniqueness
2-({3-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[[3-[(3-propoxybenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H22N2O5/c1-2-13-31-19-10-6-8-17(15-19)22(27)25-18-9-5-7-16(14-18)23(28)26-21-12-4-3-11-20(21)24(29)30/h3-12,14-15H,2,13H2,1H3,(H,25,27)(H,26,28)(H,29,30) |
InChI Key |
QKCXVTGIYZEMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11104943.png)
![N'-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide](/img/structure/B11104949.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(3,4-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11104953.png)
![N-(3,4-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11104965.png)
![N-(4-Chlorophenethyl)-2-[2,4-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B11104969.png)
![6-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B11104982.png)

![(4Z)-2-(4-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11104995.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11104999.png)


![6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate](/img/structure/B11105023.png)
![3-{(1E)-1-[2-(2,4,6-trichlorophenyl)hydrazinylidene]ethyl}pyridine](/img/structure/B11105029.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide](/img/structure/B11105035.png)
